1H-Indazole-7-carboxylic acid

Description

The exact mass of the compound 1H-Indazole-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWIQCXHSXMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505281 | |

| Record name | 1H-Indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677304-69-7 | |

| Record name | 1H-Indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1H-Indazole-7-carboxylic acid" fundamental properties

An In-Depth Technical Guide to 1H-Indazole-7-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

1H-Indazole-7-carboxylic acid is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid group at the 7-position. This unique arrangement of functional groups makes it a highly versatile and valuable building block in the fields of medicinal chemistry, materials science, and advanced organic synthesis.[1][2] The indazole scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous bioactive molecules and approved pharmaceuticals.[3][4] The presence of the carboxylic acid moiety enhances its utility, providing a reactive handle for various chemical transformations such as amide couplings and esterifications, which are fundamental to constructing complex molecular architectures.[1][2]

This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 1H-Indazole-7-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The core identity of 1H-Indazole-7-carboxylic acid is defined by its molecular structure and physical characteristics. These properties are crucial for its handling, reactivity, and integration into synthetic workflows.

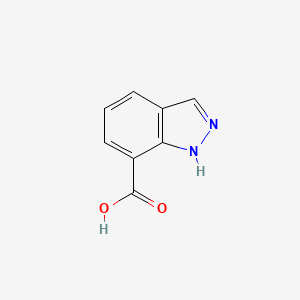

Caption: Figure 1: 2D Structure of 1H-Indazole-7-carboxylic Acid

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 677304-69-7 | [1][5][6] |

| Molecular Formula | C₈H₆N₂O₂ | [1][5][6] |

| Molecular Weight | 162.15 g/mol | [1][5][6] |

| Appearance | White to pale yellow solid/crystalline powder | [1][7] |

| Melting Point | ~218-222 °C (with decomposition) or ~240 °C | [8][9] |

| Boiling Point | 443.7 ± 18.0 °C (Predicted) | [9] |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [7][9] |

| pKa | 3.71 ± 0.10 (Predicted) | [9] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [9] |

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of 1H-Indazole-7-carboxylic acid. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.

Table 2: Key Spectroscopic Data

| Technique | Characteristic Features | Source(s) |

| ¹H NMR | δ (ppm in d6-DMSO): ~7.23 (t, 1H), ~7.97 (dd, 1H), ~8.06 (dd, 1H), ~8.21 (s, 1H), ~13.1 (br s, 2H, COOH and NH). | [8][9] |

| ¹³C NMR | δ (ppm in d6-DMSO): Signals observed at ~113.7, 120.1, 124.6, 126.5, 129.0, 134.3, 138.0, and a carboxyl carbon at ~167.0. | [8][9] |

| Mass Spec. | HRMS-ESI (m/z): Found ~163.0503 [M+H]⁺, corresponding to the C₈H₇N₂O₂ formula. | [8][9] |

| IR | νmax (cm⁻¹): ~3316 (broad, N-H/O-H stretch), ~1700 (strong, C=O stretch of carboxylic acid), ~1619, 1592 (C=C/C=N stretch). | [8][9] |

The proton NMR spectrum reveals distinct signals for the aromatic protons, the indazole N-H proton, and the carboxylic acid proton, which often appears as a broad singlet at a very downfield chemical shift.[8][9] The IR spectrum is dominated by a strong carbonyl absorption around 1700 cm⁻¹ and a broad absorption above 3000 cm⁻¹ characteristic of the hydrogen-bonded N-H and O-H groups.[8][9]

Synthesis Methodologies

The synthesis of 1H-Indazole-7-carboxylic acid can be approached via several routes. The two most common methods involve either building the indazole ring system first or performing a functional group transformation on a pre-existing indazole scaffold.

Method 1: Synthesis from Methyl-2-amino-3-methylbenzoate

This approach involves the construction of the indazole ring via diazotization and cyclization of an appropriately substituted aniline derivative.

Caption: Figure 2: Workflow for Synthesis from an Aniline Precursor.

Experimental Protocol:

-

To a solution of methyl-2-amino-3-methylbenzoate in anhydrous toluene under a nitrogen atmosphere, add potassium acetate (KOAc).

-

Heat the mixture to reflux, then add acetic anhydride and stir for approximately 10 minutes.[8][9]

-

Slowly add isoamyl nitrite over 30 minutes and continue refluxing overnight to facilitate diazotization and intramolecular cyclization.[8][9]

-

After cooling, filter the mixture and evaporate the solvent to yield the crude intermediate, methyl 1H-indazole-7-carboxylate.[8][9]

-

This intermediate is then subjected to hydrolysis as described in Method 2.

Causality: This pathway is a de novo synthesis of the indazole core. The use of isoamyl nitrite in the presence of an acid source (acetic anhydride reacting with trace water or the starting material) generates the necessary nitrous acid in situ for the diazotization of the amino group. The subsequent cyclization is a classic reaction for forming the indazole ring system.

Method 2: Hydrolysis of Methyl 1H-indazole-7-carboxylate

This is a straightforward and high-yielding method for converting the methyl ester precursor into the desired carboxylic acid via saponification.

Caption: Figure 3: Workflow for Hydrolysis of the Methyl Ester.

Experimental Protocol:

-

Dissolve methyl 1H-indazole-7-carboxylate in methanol and cool the solution to 0 °C.[8]

-

Add an aqueous solution of potassium hydroxide (KOH).[8]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 18 hours.[8]

-

Upon completion, carefully adjust the pH of the solution to ~5.5 using concentrated hydrochloric acid to precipitate the product.[8]

-

Remove the volatile solvent under reduced pressure.

-

Extract the product into ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate to yield the solid 1H-Indazole-7-carboxylic acid. Yields for this step are often high, around 94%.[8]

Causality: This is a standard base-catalyzed hydrolysis (saponification) of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent acidification step is crucial to protonate the resulting carboxylate salt, yielding the neutral carboxylic acid, which is less soluble in the aqueous medium and can be isolated by precipitation or extraction.

Chemical Reactivity and Key Applications

The dual functionality of 1H-Indazole-7-carboxylic acid—the reactive carboxylic acid group and the biologically relevant indazole core—underpins its widespread use.

Caption: Figure 4: Reactivity and Application Pathways.

-

Pharmaceutical Development : This compound is a pivotal intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly prominent in the development of anti-inflammatory and anti-cancer agents.[1] The ability to easily form amide bonds allows for the exploration of vast chemical space in structure-activity relationship (SAR) studies.

-

Biochemical Research : 1H-Indazole-7-carboxylic acid has been identified as an inhibitor of nitric oxide synthases (NOS), enzymes involved in various physiological and pathological processes.[8][9][10] This makes it a valuable tool for investigating biological pathways and disease mechanisms related to nitric oxide signaling.[1]

-

Agrochemicals and Materials Science : Beyond medicine, the versatile chemistry of this compound allows for its use in creating novel agrochemicals and functional materials where the indazole core can impart specific electronic or structural properties.[1][2]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

GHS Hazard Identification:

-

Skin Corrosion/Irritation : Category 2 (Causes skin irritation)[5][11]

-

Serious Eye Damage/Eye Irritation : Category 2 (Causes serious eye irritation)[5][11]

-

Specific Target Organ Toxicity (Single Exposure) : Category 3 (May cause respiratory irritation)[5][11]

Recommended Handling Protocol:

-

Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][13]

-

Avoid Contact : Prevent contact with skin, eyes, and clothing.[12][13] Avoid creating dust.[11]

-

First Aid :

-

Eyes : If contact occurs, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

-

Inhalation : Remove the victim to fresh air. If feeling unwell, call a poison center or doctor.[11]

-

Storage and Incompatibilities:

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Recommended storage temperatures are either room temperature or 0-8 °C.[1][9]

-

Incompatible Materials : Keep away from strong oxidizing agents and strong acids.[11][14]

-

Decomposition : Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11]

Conclusion

1H-Indazole-7-carboxylic acid stands out as a compound of significant scientific interest. Its robust synthesis routes, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for chemists. Its primary value lies in its role as a strategic building block for the synthesis of complex, high-value molecules, particularly in the realm of drug discovery where the indazole nucleus continues to be a source of novel therapeutic agents. The insights provided in this guide are intended to support researchers in effectively and safely utilizing this powerful chemical scaffold in their scientific endeavors.

References

-

1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205. PubChem. [Link]

-

The Role of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

-

1H-indazole-7-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

-

Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indazole-7-carboxylic acid AldrichCPR 677304-69-7 [sigmaaldrich.com]

- 7. 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 9. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]

- 10. 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0 [minglangchem.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

The Emergence of a Cornerstone: A Technical Guide to the Discovery and History of 1H-Indazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. First described by the pioneering chemist Emil Fischer in the late 19th century, indazole derivatives have since become integral components in a wide array of pharmacologically active compounds.[1] Their structural rigidity, ability to participate in hydrogen bonding, and diverse substitution patterns make them ideal for interacting with biological targets. This guide delves into the specific history and discovery of a particularly influential derivative: 1H-Indazole-7-carboxylic acid . While the broader indazole family has a long history, the story of this specific isomer is intrinsically linked to the modern era of targeted cancer therapies, where it serves as a crucial building block for blockbuster drugs.

The Historical Landscape: Early Indazole Synthesis

The journey to 1H-Indazole-7-carboxylic acid begins with the foundational work on the parent indazole structure. In 1883, Emil Fischer reported the synthesis of an "indazolone" by heating ortho-hydrazine cinnamic acid, laying the groundwork for future explorations into this heterocyclic family.[2] Following Fischer's initial discovery, several classical methods for indazole synthesis were developed, each with its own set of advantages and limitations. These include:

-

The Jacobson Indazole Synthesis: This method involves the diazotization of N-acyl-o-toluidines.

-

The von Auwers Indazole Synthesis: This approach utilizes the rearrangement of o-acylphenylhydrazones.

-

The Davis-Sorensen Synthesis: A more modern approach that offers a high degree of regioselectivity.

These early methods were crucial in establishing the fundamental chemistry of indazoles, paving the way for the synthesis of more complex and functionally diverse derivatives.

The "Discovery" of 1H-Indazole-7-carboxylic Acid: A Modern Necessity

Unlike its parent structure, the discovery of 1H-Indazole-7-carboxylic acid is not marked by a single, seminal publication from the classical era of organic chemistry. Instead, its emergence is a testament to the demands of modern drug discovery. The earliest comprehensive descriptions of its synthesis and utility appear in the patent literature of the early 21st century, closely tied to the development of a new class of anti-cancer agents known as poly(ADP-ribose) polymerase (PARP) inhibitors.

A pivotal moment in the history of 1H-Indazole-7-carboxylic acid is its role as a key intermediate in the synthesis of the PARP inhibitor Niraparib . The discovery and development of Niraparib, detailed in publications and patents from the late 2000s, prominently feature this indazole derivative as a critical starting material.[1][3][4] Similarly, its use in the synthesis of the tyrosine kinase inhibitor Pazopanib further solidified its importance in medicinal chemistry.[5]

The "discovery" of 1H-Indazole-7-carboxylic acid can, therefore, be viewed not as a singular event, but as a gradual recognition of its strategic value as a versatile and indispensable building block for constructing complex, biologically active molecules. Its history is less about a quest for a novel compound and more about the targeted design and synthesis of a specific tool to address a pressing medical need.

Key Synthetic Methodologies for 1H-Indazole-7-carboxylic Acid

The synthesis of 1H-Indazole-7-carboxylic acid has been approached through several routes, with the most common and scalable methods detailed below.

Method 1: From Methyl 2-amino-3-methylbenzoate

This is one of the most widely cited and industrially relevant methods for the preparation of 1H-Indazole-7-carboxylic acid. The synthesis proceeds in two main stages: the formation of the indazole ring system followed by the hydrolysis of the methyl ester.

Experimental Protocol:

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate [6][7]

-

To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable solvent such as chloroform or anhydrous toluene, slowly add acetic anhydride (2.3 equivalents) while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add potassium acetate (0.3 equivalents) and isoamyl nitrite (2.2 equivalents) sequentially to the reaction mixture.

-

Heat the mixture to reflux and stir overnight.

-

After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the residue, add methanol and 6N hydrochloric acid and stir at room temperature for 18 hours.

-

Remove the volatile components under reduced pressure and triturate the residue with ethyl acetate.

-

Collect the solid product by filtration, wash with ethyl acetate, and dry to yield methyl 1H-indazole-7-carboxylate hydrochloride.

Step 2: Hydrolysis to 1H-Indazole-7-carboxylic acid [7]

-

Dissolve methyl 1H-indazole-7-carboxylate hydrochloride (1 equivalent) in methanol at 0°C.

-

Add a 29% aqueous solution of potassium hydroxide (approximately 6 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Adjust the pH of the solution to 5.5 with concentrated hydrochloric acid.

-

Remove the volatile solvent under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield 1H-Indazole-7-carboxylic acid.

Causality Behind Experimental Choices:

-

The use of acetic anhydride serves to acetylate the amino group, which is a key step in the subsequent diazotization and cyclization.

-

Isoamyl nitrite is a common and effective diazotizing agent for this type of transformation.

-

The final hydrolysis of the methyl ester is a standard procedure to obtain the desired carboxylic acid. The use of a strong base like potassium hydroxide ensures complete conversion.

Data Summary: Synthesis of 1H-Indazole-7-carboxylic Acid

| Starting Material | Key Reagents | Intermediate | Final Product | Reported Yield |

| Methyl 2-amino-3-methylbenzoate | Acetic anhydride, Isoamyl nitrite, Potassium hydroxide | Methyl 1H-indazole-7-carboxylate | 1H-Indazole-7-carboxylic acid | ~64% (overall) |

Experimental Workflow Diagram:

Caption: Synthetic pathway from methyl 2-amino-3-methylbenzoate.

The Pivotal Role in Modern Drug Discovery

The significance of 1H-Indazole-7-carboxylic acid lies in its application as a key building block for targeted cancer therapies. Its structure provides a versatile scaffold for the elaboration of complex molecules that can selectively inhibit key enzymes involved in cancer cell proliferation and survival.

Niraparib: A PARP Inhibitor

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair. In cancer cells with certain genetic mutations (e.g., BRCA1/2), inhibiting PARP leads to cell death through a process known as synthetic lethality. 1H-Indazole-7-carboxylic acid is a critical starting material for the synthesis of the core indazole-carboxamide moiety of Niraparib.[1][3]

Signaling Pathway Context:

Caption: Simplified PARP inhibition pathway.

Pazopanib: A Tyrosine Kinase Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling pathways of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and other kinases involved in tumor growth and angiogenesis. The indazole core of Pazopanib, derived from precursors related to 1H-Indazole-7-carboxylic acid, is essential for its binding to the ATP-binding pocket of these kinases.[5]

Conclusion: From Historical Roots to Modern Applications

The story of 1H-Indazole-7-carboxylic acid is a compelling example of how a chemical entity's importance can evolve over time. While the foundational chemistry of the indazole scaffold was laid over a century ago, the specific value of the 7-carboxylic acid derivative was not fully realized until the dawn of targeted therapies. Today, it stands as a testament to the enduring relevance of fundamental organic synthesis in addressing contemporary medical challenges. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and application of this crucial building block is essential for the continued innovation of life-saving medicines.

References

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

-

Fischer, E. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

-

DiVA portal. (2018). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

-

Harris, P. A., et al. (2008). Discovery of Pazopanib, a Novel and Potent Orally Active Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(15), 4632–4640. [Link]

-

European Patent Office. (2013). Regioselective n-2 arylation of indazoles. [Link]

- Google P

-

National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

- Google Patents. (2019). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.

- Google Patents. (1975).

- Google Patents. (1988).

-

Ten Chongqing Chemdad Co., Ltd. (n.d.). 1H-indazole-7-carboxylic acid. [Link]

- Google Patents. (2021).

-

J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

-

National Center for Biotechnology Information. (2024). 1H-Indazole-7-carboxylic acid. [Link]

- Google Patents. (2006).

- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors - Patent 2805945 [data.epo.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]

- 7. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

Spectroscopic Blueprint of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 1H-Indazole-7-carboxylic Acid

Abstract

1H-Indazole-7-carboxylic acid stands as a pivotal molecular scaffold in contemporary drug discovery and development, finding application in the synthesis of a diverse array of bioactive agents.[1][2] Its structural integrity and chemical reactivity are of paramount importance, necessitating a comprehensive and unambiguous spectroscopic characterization. This technical guide provides a detailed exploration of the spectroscopic signature of 1H-Indazole-7-carboxylic acid, offering field-proven insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between the molecular structure and its spectral manifestations, thereby establishing a self-validating framework for the confident identification and quality assessment of this crucial compound.

Introduction: The Significance of 1H-Indazole-7-carboxylic Acid

The indazole moiety is a privileged heterocyclic system in medicinal chemistry due to its bioisosteric relationship with indole and its capacity for diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[2][3] The addition of a carboxylic acid group at the 7-position of the indazole ring introduces a versatile functional handle for synthetic modifications, making 1H-Indazole-7-carboxylic acid a highly sought-after building block in the construction of complex pharmaceutical agents.[1] An exacting understanding of its spectroscopic characteristics is, therefore, not merely an academic exercise but a foundational requirement for ensuring the quality, purity, and desired reactivity of this key intermediate in multi-step synthetic campaigns. This guide provides an in-depth analysis of the foundational spectroscopic techniques used to elucidate and confirm the structure of 1H-Indazole-7-carboxylic acid.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and functional groups within 1H-Indazole-7-carboxylic acid gives rise to a distinct and predictable spectroscopic fingerprint. The following diagram illustrates the molecular structure with atom numbering, which will be referenced throughout this guide.

Caption: Molecular structure of 1H-Indazole-7-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 1H-Indazole-7-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The aromatic protons of the indazole ring system and the protons of the carboxylic acid and N-H groups exhibit characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for 1H-Indazole-7-carboxylic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.21 | s | - |

| H-4 | ~8.06 | dd | J = 7.8, 0.8 |

| H-5 | ~7.23 | t | J = 7.5 |

| H-6 | ~7.97 | dd | J = 7.5, 1.0 |

| N-H | ~13.1 | br s | - |

| COOH | ~13.1 | br s | - |

Data is based on the reported spectrum in DMSO-d6.[4]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shift of the H-3 proton (~8.21 ppm) is a hallmark of its position adjacent to the electron-withdrawing pyrazole ring.[5] The protons on the benzene ring (H-4, H-5, and H-6) exhibit a predictable splitting pattern. H-5, being coupled to both H-4 and H-6, appears as a triplet. H-4 and H-6 each appear as a doublet of doublets due to their coupling with H-5 and a smaller long-range coupling. The broad singlets observed at approximately 13.1 ppm are characteristic of the acidic protons of the N-H and carboxylic acid groups, which readily undergo chemical exchange.[4] The broadness of these peaks is a direct consequence of this exchange process and their acidic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 1H-Indazole-7-carboxylic acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~134.3 |

| C-3a | ~124.6 |

| C-4 | ~129.0 |

| C-5 | ~120.1 |

| C-6 | ~126.5 |

| C-7 | ~113.7 |

| C-7a | ~138.0 |

| C=O | ~167.0 |

Data is based on the reported spectrum in DMSO-d6.[4]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shift of the carboxylic acid carbonyl carbon at ~167.0 ppm is a definitive diagnostic peak.[6] The carbons of the indazole ring system are spread over a range of ~113 to 138 ppm, consistent with their aromatic character.[7] The upfield shift of C-7 (~113.7 ppm) is attributed to the direct attachment of the electron-withdrawing carboxylic acid group. Conversely, C-7a (~138.0 ppm) is shifted downfield due to its position at the fusion of the two rings.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol is crucial for obtaining high-quality, reproducible data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1H-Indazole-7-carboxylic acid and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and its residual proton signal does not interfere with the signals of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H spectrum and reference it to the central peak of the DMSO-d₆ septet at 39.52 ppm.

-

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data for 1H-Indazole-7-carboxylic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3316 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | N-H stretch | Indazole |

| 1700 | C=O stretch | Carboxylic Acid |

| 1619 | C=C stretch | Aromatic Ring |

| 1592 | C=N stretch | Indazole Ring |

| 1285 | C-O stretch | Carboxylic Acid |

Data is based on reported KBr pellet measurements.[4]

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 1H-Indazole-7-carboxylic acid is dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[8] Superimposed on this broad band are the sharper N-H stretching vibrations of the indazole ring. The strong, sharp absorption at approximately 1700 cm⁻¹ is unequivocally assigned to the C=O stretching of the carboxylic acid group.[8][9] The absorptions in the 1620-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the aromatic indazole ring system. The presence of a strong band around 1285 cm⁻¹ is indicative of the C-O stretching of the carboxylic acid.

Experimental Protocol for FT-IR Spectroscopy

Step-by-Step Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of 1H-Indazole-7-carboxylic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for 1H-Indazole-7-carboxylic acid

| m/z | Ion | Proposed Fragmentation |

| 162 | [M]⁺ | Molecular Ion |

| 145 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 117 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 90 | [C₆H₄N]⁺ | Fragmentation of the indazole ring |

Expertise & Experience: Interpreting the Mass Spectrum

For 1H-Indazole-7-carboxylic acid (Molecular Weight: 162.15 g/mol ), the molecular ion peak [M]⁺ is expected to be observed at m/z 162.[10] A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH), resulting in a peak at m/z 145 ([M-17]⁺).[11] Another significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, leading to the loss of the entire carboxyl group (-COOH) and a fragment at m/z 117 ([M-45]⁺).[11][12] Further fragmentation of the indazole ring can lead to smaller fragments, such as the one observed at m/z 90.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of 1H-Indazole-7-carboxylic acid (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺ at m/z 163.

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of 1H-Indazole-7-carboxylic acid presented in this guide provides a robust and self-validating framework for its unambiguous identification and quality control. The detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, grounded in established spectroscopic principles and supported by authoritative references, equips researchers and drug development professionals with the necessary tools to confidently utilize this pivotal building block in their synthetic endeavors. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity and accelerating the pace of pharmaceutical innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]

- 4. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. eng.uc.edu [eng.uc.edu]

- 10. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

An In-depth Technical Guide to 1H-Indazole-7-carboxylic acid: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 1H-Indazole-7-carboxylic acid, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core characteristics, synthesis protocols, and analytical validation, grounding all claims in field-proven methodologies and authoritative data.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] 1H-Indazole-7-carboxylic acid emerges as a particularly valuable derivative, offering a strategic point for chemical modification through its carboxylic acid functional group. This reactivity makes it an ideal starting point for coupling reactions, amidation, and esterification, enabling the construction of complex molecular architectures.[2][3][4] Its application spans the development of novel therapeutics, particularly in oncology and inflammatory diseases, as well as in agrochemical and materials science research.[2]

This compound serves as a critical intermediate in the synthesis of various bioactive molecules, including inhibitors of nitric oxide synthases (NOS), which are implicated in numerous physiological and pathological processes.[5][6][7] Its structural and chemical stability, particularly of the 1H-tautomer, further enhances its utility as a reliable component in multi-step synthetic campaigns.[1][8]

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its successful application in research and development. 1H-Indazole-7-carboxylic acid is typically a white to pale yellow crystalline solid, with key identifiers and properties summarized below.[2][9]

| Property | Value | Source(s) |

| IUPAC Name | 1H-indazole-7-carboxylic acid | [10] |

| Synonyms | 7-Indazole carboxylic acid, 7-Carboxy-1H-indazole | [2][11][12] |

| CAS Number | 677304-69-7 | [2][6][10][11][13] |

| Molecular Formula | C₈H₆N₂O₂ | [2][6][10][13] |

| Molecular Weight | 162.15 g/mol | [2][10][11] |

| Appearance | White to pale yellow solid / Crystalline Powder | [2][9][12] |

| Melting Point | 218-225 °C (with decomposition) | [5][6][11] |

| Solubility | Slightly soluble in DMSO and Methanol | [6][12][14] |

| Predicted pKa | 3.71 ± 0.10 | [6][12] |

| Storage | Store at 0-8 °C or room temperature, sealed in a dry environment | [2][6][12][14] |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of 1H-Indazole-7-carboxylic acid can be approached from several routes. The most common and reliable methods involve the cyclization of an appropriate aniline derivative followed by hydrolysis, or the direct saponification of its corresponding methyl ester.

Method A: Cyclization and In Situ Hydrolysis

This pathway begins with methyl-2-amino-3-methylbenzoate and leverages a diazotization-cyclization reaction to construct the indazole core. The choice of isoamyl nitrite serves as an efficient organic diazotizing agent under non-aqueous conditions, which is crucial for preventing unwanted side reactions.

Caption: Synthetic workflow from an aniline precursor.

Experimental Protocol:

-

Reaction Setup: To a flask containing anhydrous toluene (60 mL) under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (KOAc, 560 mg, 5.7 mmol).[5]

-

Initiation: Heat the mixture to reflux. Add acetic anhydride (3.2 mL, 34 mmol) and stir for 10 minutes.[5] The acetic anhydride acts to acetylate the amine, which can influence the subsequent cyclization.

-

Cyclization: Add isoamyl nitrite (2.3 mL, 18 mmol) dropwise over 30 minutes. The slow addition is critical to control the exothermic diazotization reaction. Maintain reflux overnight to ensure complete cyclization.[5][12]

-

Workup & Hydrolysis: Cool the reaction, filter, and evaporate the solvent to yield the crude methyl 1H-indazole-7-carboxylate intermediate.[5][14] This intermediate is then taken up in tetrahydrofuran (THF, 40 mL) and added to a solution of lithium hydroxide (LiOH, 5 g, 210 mmol) in water (40 mL).[5][6]

-

Saponification: Heat the mixture at reflux for 48 hours to drive the ester hydrolysis to completion.[5][6]

-

Isolation: After cooling, concentrate the mixture to remove the THF. Filter the remaining aqueous phase and carefully adjust the pH to 4 with dilute HCl. This protonates the carboxylate, causing the desired product to precipitate.[5][6]

-

Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum to yield pure 1H-Indazole-7-carboxylic acid.[5][6]

Method B: Saponification of Methyl 1H-indazole-7-carboxylate

For laboratories where the methyl ester is commercially available or synthesized separately, a direct and high-yielding saponification is the most efficient route.

Experimental Protocol:

-

Reaction Setup: Dissolve methyl 1H-indazole-7-carboxylate (8.30 g, 33.0 mmol) in methanol (100 mL) in a flask and cool the solution to 0 °C in an ice bath.[5][14]

-

Hydrolysis: Add a 29% aqueous potassium hydroxide (KOH) solution (20 mL) to the cooled mixture. The use of a strong base like KOH ensures rapid and complete hydrolysis of the ester.[5][14]

-

Reaction: Allow the mixture to gradually warm to room temperature and stir for 18 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).[5][14]

-

Acidification & Isolation: Upon completion, adjust the solution pH to 5.5 using concentrated HCl. Remove the volatile solvent (methanol) under reduced pressure.[5][14]

-

Extraction: Partition the residue between brine (100 mL) and ethyl acetate (200 mL). The product will move to the organic layer. Perform a second extraction of the aqueous layer with warm ethyl acetate (200 mL) to maximize recovery.[5][14]

-

Final Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate. Triturate the resulting solid with ethyl acetate (30 mL) and isolate the pure product by filtration, yielding up to 94% of 7-carboxy-1H-indazole.[5][14]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable for ensuring the identity, structure, and purity of a compound intended for further research. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: Integrated workflow for analytical validation.

Spectroscopic Data & Interpretation

The following data are characteristic of 1H-Indazole-7-carboxylic acid and are essential for structural confirmation.

| Technique | Data (Solvent: d₆-DMSO) | Interpretation |

| ¹H NMR | δ 13.1 (br s, 2H, NH & COOH ), 8.21 (s, 1H, H3), 8.06 (dd, 1H, J=7.8, 0.8 Hz, H5), 7.97 (dd, 1H, J=7.5, 1.0 Hz, H3), 7.23 (t, 1H, J=7.5 Hz, H4) | The spectrum confirms the presence of all aromatic protons and the two acidic protons. The singlet at 8.21 ppm is characteristic of the proton at the 3-position of the indazole ring. |

| ¹³C NMR | δ 167.0 (C=O), 138.0, 134.3, 129.0, 126.5, 124.6, 120.1, 113.7 | The downfield signal at 167.0 ppm confirms the carboxylic acid carbonyl carbon. The remaining seven signals correspond to the eight carbons of the bicyclic ring system. |

| HRMS (ESI) | m/z: 163.0503 [M+H]⁺ (Calculated for C₈H₇N₂O₂: 163.0502) | High-resolution mass spectrometry provides an exact mass that confirms the elemental composition with high confidence. |

| IR (KBr) | νₘₐₓ/cm⁻¹: 3316 (N-H stretch), 1700 (C=O stretch), 1619, 1592 (Aromatic C=C stretch), 1285 (C-O stretch) | The spectrum clearly identifies the key functional groups: the N-H of the indazole, the carbonyl of the carboxylic acid, and the aromatic system. |

(Spectral data compiled from sources[5][6][14])

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Commercial suppliers typically guarantee a purity of ≥95% to ≥97%, which should be verified in-house using a validated method to ensure the absence of starting materials or reaction byproducts before use in sensitive applications.[2][11]

Applications in Research and Drug Discovery

The utility of 1H-Indazole-7-carboxylic acid is rooted in its dual-functionality: a biologically relevant indazole core and a synthetically versatile carboxylic acid handle.

-

Pharmaceutical Development: It is a cornerstone building block for synthesizing a wide range of pharmaceuticals.[2] Its structure is integral to potential anti-inflammatory and anti-cancer agents.[2][4] The indazole moiety can form key hydrogen bonds and engage in π-stacking interactions with biological targets, while the carboxylic acid group serves as an attachment point for side chains designed to optimize potency, selectivity, and pharmacokinetic properties.

-

Biochemical Research: The compound is used in fundamental research to probe biological pathways. As an inhibitor of nitric oxide synthases, it helps researchers elucidate the role of nitric oxide in signaling and disease.[7] It is also employed in screening campaigns to identify new enzyme inhibitors and receptor modulators.[2]

-

Agrochemical & Materials Science: Beyond medicine, its reactivity is harnessed to create novel agrochemicals for crop protection and to synthesize functional materials like specialized polymers where the rigid, aromatic indazole core can impart desirable thermal or electronic properties.[2][3]

Conclusion

1H-Indazole-7-carboxylic acid is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined structure, reliable synthetic routes, and clear analytical profile make it a trusted component in the complex workflows of drug discovery and materials science. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their research, ensuring both scientific integrity and experimental success.

References

-

1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205. PubChem, National Center for Biotechnology Information. [Link]

-

1H-indazole-7-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

-

1h-indazole-7-carboxylic acid cas 677304-69-7. Home Sunshine Pharma. [Link]

-

The Role of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

-

1h-indazole-7-carboxylic acid (C8H6N2O2). PubChemLite. [Link]

-

1H-Indazole-7-carboxylic acid. Chemspon Bio-Tech Co., Ltd. [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Indazole. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 6. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]

- 7. 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0 [minglangchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H-INDAZOLE-7-CARBOXYLIC ACID CAS 677304-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 677304-69-7 Cas No. | 1H-Indazole-7-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 12. 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. 1H-Indazole-7-carboxylic acid | [frontierspecialtychemicals.com]

- 14. 1H-indazole-7-carboxylic acid | 677304-69-7 [amp.chemicalbook.com]

An In-depth Technical Guide to 1H-Indazole-7-carboxylic acid (CAS: 677304-69-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-7-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] As a derivative of indazole, a bicyclic system composed of fused benzene and pyrazole rings, this compound offers a unique structural motif that is a cornerstone in the synthesis of numerous bioactive molecules.[2] Its strategic importance is highlighted by the presence of the indazole core in several FDA-approved drugs, including the anti-cancer agents Niraparib and Axitinib.[3] The carboxylic acid functional group at the 7-position enhances its versatility, providing a reactive handle for a wide array of chemical transformations such as amide couplings and esterifications, making it an ideal starting point for the construction of complex molecular architectures.[1][4]

This guide provides a comprehensive technical overview of 1H-Indazole-7-carboxylic acid, consolidating its physicochemical properties, spectroscopic signature, synthesis protocols, key applications, and safety considerations. The information is curated to support researchers in leveraging this compound's full potential in drug discovery, biochemical research, and advanced materials development.[1]

Section 1: Physicochemical and General Properties

1H-Indazole-7-carboxylic acid is typically supplied as a white to pale yellow crystalline solid.[5] Its core properties are summarized in the table below, derived from supplier technical data sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 677304-69-7 | [6] |

| Molecular Formula | C₈H₆N₂O₂ | [6][7] |

| Molecular Weight | 162.15 g/mol | [6][7] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | 218–222 °C (with decomposition) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| pKa (Predicted) | 3.71 ± 0.10 | [5] |

| Storage | Store sealed in a dry, cool environment (0-8 °C or -20 °C recommended) | [1][7] |

Section 2: Spectroscopic and Analytical Characterization

Accurate characterization is crucial for verifying the identity and purity of 1H-Indazole-7-carboxylic acid. The following section details its signature spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra, typically recorded in a solvent like DMSO-d₆, provide an unambiguous fingerprint of the molecule's structure. The acidic protons of the carboxylic acid and the indazole N-H group are often broad and may exchange with residual water in the solvent.

¹H NMR (500 MHz, DMSO-d₆) Peak Assignments: [5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~13.1 | Broad Singlet | - | 2H | NH (1-position) & COOH |

| 8.21 | Singlet | - | 1H | H-3 |

| 8.06 | Doublet of Doublets | J = 7.8, 0.8 Hz | 1H | H-6 |

| 7.97 | Doublet of Doublets | J = 7.5, 1.0 Hz | 1H | H-4 |

| 7.23 | Triplet | J = 7.5 Hz | 1H | H-5 |

¹³C NMR (125 MHz, DMSO-d₆) Peak Assignments: [5]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 167.0 | C OOH |

| 138.0 | C-7a |

| 134.3 | C-3 |

| 129.0 | C-5 |

| 126.5 | C-6 |

| 124.6 | C-4 |

| 120.1 | C-3a |

| 113.7 | C-7 |

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The compound readily protonates to form the [M+H]⁺ ion.

-

HRMS-ESI (m/z): [M+H]⁺ Calculated for C₈H₇N₂O₂: 163.0502; Found: 163.0503.[5]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretch from the carboxylic acid dimer is a hallmark feature, alongside the carbonyl C=O stretch.

-

Key IR Absorptions (KBr, cm⁻¹): 3316 (broad, O-H and N-H stretch), 1700 (strong, C=O stretch), 1619, 1592 (C=C and C=N ring stretches), 1285 (C-O stretch).[5]

Section 3: Synthesis and Mechanism

1H-Indazole-7-carboxylic acid is not naturally abundant and is produced synthetically.[2][4] The most common laboratory-scale synthesis involves a two-step process starting from an appropriately substituted aniline derivative. The general workflow involves the formation of the indazole ring followed by hydrolysis of an ester protecting group.

Protocol 1: Synthesis via Diazotization and Cyclization

This protocol details the formation of the indazole ring from methyl-2-amino-3-methylbenzoate, followed by basic hydrolysis.[5]

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate

-

To a flask containing 60 mL of anhydrous toluene under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (KOAc, 560 mg, 5.7 mmol).

-

Heat the mixture to reflux.

-

Add acetic anhydride (3.2 mL, 34 mmol) and continue stirring at reflux for 10 minutes.

-

Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) dropwise to the refluxing mixture.

-

Allow the reaction to reflux overnight.

-

Upon cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure to yield the crude methyl 1H-indazole-7-carboxylate as a pale brown solid.

Step 2: Hydrolysis to 1H-Indazole-7-carboxylic acid

-

Dissolve the crude methyl 1H-indazole-7-carboxylate (1.6 g) in 40 mL of tetrahydrofuran (THF).

-

Prepare a solution of lithium hydroxide (LiOH, 5 g, 210 mmol) in 40 mL of water and add the THF solution to it.

-

Heat the biphasic mixture at reflux for 48 hours.

-

After cooling, concentrate the mixture on a rotary evaporator to remove the THF.

-

Filter the remaining aqueous phase to remove any insoluble impurities.

-

Carefully adjust the pH of the filtrate to 4 using dilute HCl. This will precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry under vacuum to yield 1H-Indazole-7-carboxylic acid.

Section 4: Applications in Research and Development

The utility of 1H-Indazole-7-carboxylic acid spans multiple scientific disciplines due to its versatile structure and inherent biological activity.

Core Building Block in Medicinal Chemistry

The compound is a highly valued intermediate in pharmaceutical development.[1] The carboxylic acid serves as a convenient anchor point for amide bond formation, a ubiquitous linkage in drug molecules. This allows for the systematic exploration of chemical space by coupling the indazole core with diverse amine-containing fragments to generate libraries of potential drug candidates. Its derivatives have been investigated for a range of therapeutic applications.

-

Anti-Cancer Agents: The indazole scaffold is a recognized "privileged structure" in oncology, and this compound serves as a key precursor for synthesizing kinase inhibitors and other anti-proliferative agents.[1][4]

-

Anti-Inflammatory Drugs: Indazole derivatives have shown promise as anti-inflammatory agents, and this carboxylic acid provides a route to novel compounds in this class.[1]

Biochemical Probe: Nitric Oxide Synthase Inhibition

1H-Indazole-7-carboxylic acid and its close analogs are known inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for producing the signaling molecule nitric oxide (NO).[5][7] Overproduction of NO by inducible NOS (iNOS) is implicated in various inflammatory diseases and neurodegenerative conditions. As such, this compound can be used as a research tool to study the role of NOS in biological pathways and as a lead structure for developing more potent and selective NOS inhibitors.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure safety. The compound is classified as an irritant.

GHS Hazard Information:

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [6] |

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Conclusion

1H-Indazole-7-carboxylic acid (CAS 677304-69-7) is a compound of significant scientific and commercial interest. Its well-defined synthesis, versatile reactivity, and established role as a pharmacophore make it an indispensable tool for drug discovery and materials science. This guide has provided the core technical data required for its effective use, from fundamental properties and spectral characterization to detailed synthetic protocols and safety guidelines. As research into novel therapeutics continues, the strategic application of this and related indazole building blocks will undoubtedly contribute to the development of next-generation medicines.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 6. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

"1H-Indazole-7-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to 1H-Indazole-7-carboxylic acid for Advanced Research

Introduction

1H-Indazole-7-carboxylic acid is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid group at the 7-position. This unique molecular architecture makes it a highly valuable and versatile building block in advanced organic synthesis and medicinal chemistry.[1][2] The presence of the carboxylic acid functional group provides a reactive handle for a wide array of chemical transformations, including amide bond formations and coupling reactions, which are fundamental to the construction of complex molecular entities.[1][2] Its indazole core is a privileged scaffold found in numerous biologically active compounds, contributing to its significance in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.[1][3] This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental identity of 1H-Indazole-7-carboxylic acid is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | [1][4][5][6][7][8] |

| Molecular Weight | 162.15 g/mol | [1][4][5][6][8] |

| CAS Number | 677304-69-7 | [1][5] |

| Appearance | White to pale yellow solid/crystalline powder | [1][9] |

| Melting Point | ~218–222 °C (with decomposition) | [10][11] |

| Solubility | Slightly soluble in DMSO and Methanol | [9][11] |

| pKa | 3.71 ± 0.10 (Predicted) | [9] |

Synthesis and Purification

The synthesis of 1H-Indazole-7-carboxylic acid is typically achieved through a multi-step process that begins with the construction of the indazole ring system, followed by the hydrolysis of an ester precursor. The causality behind this common two-step approach lies in the strategic protection of the carboxylic acid as a methyl ester during the potentially harsh ring-formation reaction, followed by a straightforward deprotection to yield the final product.

Experimental Protocol

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate (Intermediate)

This step involves a diazotization and cyclization reaction to form the indazole ring. Methyl-2-amino-3-methylbenzoate serves as the starting material. The use of isoamyl nitrite is critical as it acts as the diazotizing agent, converting the primary amine into a diazonium salt, which then undergoes an intramolecular cyclization to form the pyrazole ring fused to the benzene core.

-

To a solution of anhydrous toluene (60 mL) under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (KOAc, 560 mg, 5.7 mmol).[9][10]

-

Heat the mixture to reflux.

-

Add acetic anhydride (3.2 mL, 34 mmol) and continue stirring at reflux for 10 minutes.[9][10]

-

Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) to the refluxing mixture.[9][10]

-

Maintain the reflux overnight to ensure the completion of the reaction.

-

Upon cooling, filter the mixture and evaporate the solvent to dryness to yield the crude methyl 1H-indazole-7-carboxylate as a pale brown solid.[9][10]

Caption: Workflow for the synthesis of the ester intermediate.

Step 2: Hydrolysis to 1H-Indazole-7-carboxylic acid

This final step is a saponification reaction, where the methyl ester is hydrolyzed under basic conditions (using potassium hydroxide) to the corresponding carboxylate salt, which is then protonated with acid to yield the final carboxylic acid product.

-

Dissolve the crude methyl 1H-indazole-7-carboxylate (e.g., 8.30 g, 33.0 mmol) in methanol (100 mL) and cool the solution to 0 °C.[10]

-

Add a 29% aqueous solution of potassium hydroxide (20 mL).[10]

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.[10]

-

Monitor the reaction for completion (e.g., by TLC).

-

Adjust the pH of the solution to ~5.5 using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate.[10]

-

Remove the volatile solvent (methanol) under reduced pressure.[10]

-

Partition the residue between brine (100 mL) and ethyl acetate (200 mL). Extract the aqueous layer again with warm ethyl acetate (200 mL).[11]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.[11]

-

Grind the resulting solid with ethyl acetate (30 mL) and isolate by filtration to obtain pure 1H-Indazole-7-carboxylic acid.[10][11]

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (500 MHz, d6-DMSO): The proton NMR spectrum is a key identifier. Expected chemical shifts (δ) are approximately 7.23 (t, 1H), 7.97 (dd, 1H), 8.06 (dd, 1H), and 8.21 (s, 1H). A broad singlet around 13.1 ppm corresponds to the two acidic protons (carboxylic acid and indazole N-H).[10][11]

-

¹³C NMR (125 MHz, d6-DMSO): The carbon spectrum further confirms the molecular skeleton, with expected chemical shifts (δ) at approximately 113.7, 120.1, 124.6, 126.5, 129.0, 134.3, 138.0, and 167.0 (carbonyl carbon).[10][11]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational frequencies include a broad peak around 3316 cm⁻¹ (O-H and N-H stretching), a strong peak at 1700 cm⁻¹ (C=O stretching of the carboxylic acid), and peaks at 1619 and 1592 cm⁻¹ (C=C aromatic stretching).[10]

-

High-Resolution Mass Spectrometry (HRMS-ESI): This technique provides a highly accurate mass measurement. For C₈H₇N₂O₂, the expected m/z for the [M+H]⁺ ion is 163.0502, which should closely match the found value.[10][11]

Applications in Research and Drug Development

1H-Indazole-7-carboxylic acid is not an end product but a crucial starting point for the synthesis of more complex molecules with significant biological activity.

-

Scaffold for Drug Discovery: It serves as a key building block for pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory agents.[1] The indazole moiety is a well-established pharmacophore that interacts with various biological targets.

-

Inhibitor of Nitric Oxide Synthase (NOS): The compound itself has been identified as an inhibitor of nitric oxide synthases, making it a subject of interest for conditions where NOS modulation is therapeutically relevant.[9][10][11][12]

-

Agrochemical and Materials Science: Beyond pharmaceuticals, its reactivity is harnessed in the creation of novel agrochemicals and functional materials where the specific electronic and structural properties of the indazole ring are desired.[1]

Caption: Role as a versatile building block in synthesis.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored at 0-8 °C in a dry, well-sealed container to prevent degradation.[1] Some sources recommend room temperature storage in a sealed, dry environment.[9][11]

-

Safety: As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

-

1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205. PubChem. [Link]

-

1H-indazole-7-carboxylic acid. Kunshan Kunshi Biological Technology Co., Ltd. [Link]

-

The Role of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1H-indazole-7-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 1H-indazole-7-carboxylic acid_Kunshan Kunshi Biological Technology Co., Ltd [kunshibio.com]

- 7. 1H-Indazole-7-carboxylic acid | [frontierspecialtychemicals.com]

- 8. 1H-Indazole-7-carboxylic acid AldrichCPR 677304-69-7 [sigmaaldrich.com]

- 9. 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 11. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]

- 12. 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0 [minglangchem.com]

A Comprehensive Technical Guide to the Solubility and Stability of 1H-Indazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1H-Indazole-7-carboxylic acid is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of bioactive molecules and functional materials.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This in-depth technical guide provides a comprehensive overview of the known and predicted characteristics of 1H-Indazole-7-carboxylic acid. Due to the limited availability of specific experimental data in the public domain, this guide focuses on the foundational principles governing its solubility and stability, and furnishes detailed, field-proven experimental protocols to enable researchers to generate this critical data in their own laboratories. The methodologies presented herein are designed to be self-validating and are grounded in established regulatory and scientific standards.

Introduction to 1H-Indazole-7-carboxylic Acid: A Molecule of Interest

1H-Indazole-7-carboxylic acid, with the molecular formula C₈H₆N₂O₂, is a heterocyclic aromatic organic compound.[3] Its structure, featuring a fused benzene and pyrazole ring system with a carboxylic acid moiety, imparts a unique combination of chemical reactivity and biological potential.[2] This versatile scaffold has been explored in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as in the creation of advanced agrochemicals and materials.[1][2]

The carboxylic acid group significantly influences the molecule's physicochemical properties, including its acidity, polarity, and potential for hydrogen bonding. These characteristics, in turn, dictate its solubility in various solvent systems and its stability under different environmental conditions. A comprehensive grasp of these parameters is a critical prerequisite for successful formulation development, analytical method design, and the overall progression of any research endeavor involving this compound.

Key Physicochemical Properties:

| Property | Value/Description | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | [3] |

| Molecular Weight | 162.15 g/mol | [3] |

| Appearance | White to pale yellow solid/crystalline powder | [2] |

| Predicted pKa | 3.71 ± 0.10 | |

| Storage Conditions | Sealed in a dry place at room temperature or 0-8 °C | [2] |

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its bioavailability and its suitability for various experimental and manufacturing processes. The solubility of 1H-Indazole-7-carboxylic acid is influenced by its crystalline structure, the nature of the solvent, temperature, and the pH of the medium.

Expected Solubility Behavior

Based on its chemical structure, 1H-Indazole-7-carboxylic acid is anticipated to exhibit the following solubility characteristics:

-

Aqueous Solubility: Due to the presence of the polar carboxylic acid and indazole nitrogen atoms, the molecule is expected to have some degree of aqueous solubility. However, the aromatic rings contribute to its lipophilicity, likely resulting in overall low to moderate intrinsic water solubility.

-

pH-Dependent Solubility: As a carboxylic acid with a predicted pKa of approximately 3.71, its aqueous solubility is expected to be highly pH-dependent. At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

-

Organic Solvent Solubility: The compound is reported to be slightly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its solubility in a broader range of organic solvents will depend on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Solubility

To obtain reliable and quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

A diverse panel of solvents should be used to establish a comprehensive solubility profile.

| Solvent Class | Recommended Solvents | Rationale for Selection |

| Aqueous | Purified Water, pH 1.2 Buffer (simulated gastric fluid), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer (simulated intestinal fluid), pH 7.4 Phosphate Buffer | To assess intrinsic solubility and the impact of pH relevant to physiological conditions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Commonly used solvents for stock solution preparation and in various chemical reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Frequently used in crystallization and purification processes. |

| Non-Polar | Dichloromethane (DCM), Ethyl Acetate, Toluene | To understand solubility in less polar environments, relevant for extraction and certain synthetic steps. |

This protocol outlines a standardized procedure for determining the solubility of 1H-Indazole-7-carboxylic acid.

Materials:

-

1H-Indazole-7-carboxylic acid (of known purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker/incubator

-

Calibrated pH meter

-